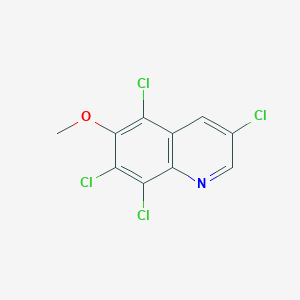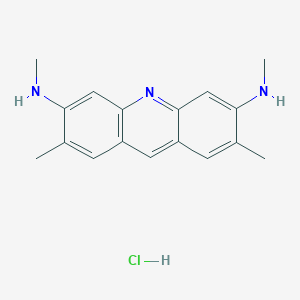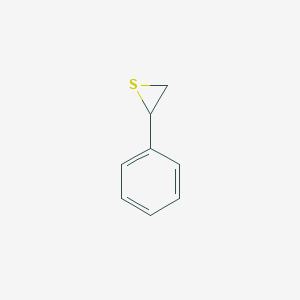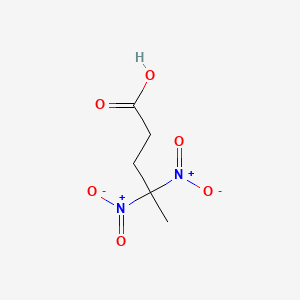![molecular formula C3H5O3P B14744551 2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane CAS No. 279-53-8](/img/structure/B14744551.png)
2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane is a bicyclic organophosphorus compound with the molecular formula C₃H₅O₃P and a molecular weight of 120.0438 g/mol . This compound is characterized by its unique structure, which includes a phosphorus atom integrated into a bicyclic framework with three oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane typically involves the reaction of pentaerythritol with phosphorus oxychloride in an anhydrous solvent such as dioxane . The reaction conditions often require careful control of temperature and the exclusion of moisture to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the reactive phosphorus compounds.
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or nitric acid for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or alcohols under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various phosphates and substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a ligand in the formation of metal complexes, which are studied for their catalytic properties.
Biology: The compound’s derivatives are investigated for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane exerts its effects involves its ability to form stable complexes with metal ions. This interaction can influence various molecular pathways, including catalytic processes and enzyme inhibition. The phosphorus atom in the compound plays a crucial role in these interactions, acting as a coordination site for metal ions .
Comparison with Similar Compounds
Similar Compounds
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but with an additional carbon atom, resulting in a different molecular formula (C₄H₇O₃P) and molecular weight (134.0703 g/mol).
2,6,7-Trioxa-1-borabicyclo[2.2.1]heptane: This compound contains a boron atom instead of phosphorus, leading to different chemical properties and reactivity.
Uniqueness
2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane is unique due to its specific phosphorus-containing bicyclic structure, which imparts distinct chemical reactivity and coordination properties. This makes it valuable in various applications, particularly in the formation of metal complexes and as a precursor for specialized chemicals.
Properties
CAS No. |
279-53-8 |
|---|---|
Molecular Formula |
C3H5O3P |
Molecular Weight |
120.04 g/mol |
IUPAC Name |
2,6,7-trioxa-1-phosphabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C3H5O3P/c1-3-2-5-7(4-1)6-3/h3H,1-2H2 |
InChI Key |
XWBYCZXDNPEKPR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COP(O1)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)





![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-](/img/structure/B14744502.png)



![3-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonyl-2-ethylpentanoic acid](/img/structure/B14744524.png)
![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B14744529.png)
